molecular formula C7H10N2O2S B13314632 Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B13314632
M. Wt: 186.23 g/mol
InChI Key: DIWYCZDQSIMCEJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate (CAS 1017395-04-8) is a high-value chemical building block for research and development, particularly in medicinal chemistry and drug discovery. The compound features both an aminomethyl group and a methyl ester on a thiazole heterocycle, making it a versatile intermediate for further synthetic modification. The ester group can be hydrolyzed to a carboxylic acid or undergo substitution reactions, while the primary amine is amenable to amide bond formation or Schiff base synthesis, allowing researchers to create diverse compound libraries . This thiazole derivative requires specific handling and storage to maintain stability. It is recommended to store in a freezer, under -20°C, in a dark place and under an inert atmosphere . As a handling precaution, researchers should note that the compound is classified with the signal word "Danger" and hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage (H302, H314) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)2-5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3

InChI Key

DIWYCZDQSIMCEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC(=N1)CN

Origin of Product

United States

Preparation Methods

Synthesis of 2-Aminomethyl-Thiazole Intermediates

A reliable industrially feasible method for synthesizing 2-aminomethyl-thiazole hydrochloride, a crucial intermediate, starts from Boc-glycine ethyl ester as the raw material. The sequence involves:

  • Ammonification of Boc-glycine ethyl ester to generate Boc-glycinamide.
  • Reaction of Boc-glycinamide with a sulfurizing reagent such as Lawesson reagent in tetrahydrofuran (THF) solvent to form Boc-aminoethionamide.
  • Ring-closure reaction of Boc-aminoethionamide with bromoacetaldehyde (or related haloaldehydes) to yield 2-N-Boc-aminomethyl-thiazole.
  • Removal of the Boc protecting group under acidic conditions (hydrochloric acid in methanol) to obtain 2-aminomethyl-thiazole hydrochloride.

This method is characterized by mild reaction conditions (20–80 °C for sulfurization, 60–120 °C for ring closure), inexpensive and readily available reagents, and high yields suitable for scale-up industrial production. The solvents used include tetrahydrofuran, methanol, ethanol, and others, depending on the step.

Step Reagents/Conditions Solvents Temperature Range Remarks
Ammonification Boc-glycine ethyl ester + ammonia Not specified Ambient Formation of Boc-glycinamide
Sulfurization Lawesson reagent (or alternatives) Tetrahydrofuran (THF) 20–80 °C Formation of Boc-aminoethionamide
Ring-closure Bromoacetaldehyde + base (pyridine, etc.) Methanol, ethanol, dioxane 60–120 °C Formation of 2-N-Boc-aminomethyl-thiazole
Deprotection HCl in methanol (or other alcohols) Methanol, ethanol, propanol Room temp to 80 °C Removal of Boc group to yield amine hydrochloride

Formation of this compound

Following the synthesis of the aminomethyl-thiazole intermediate, the acetate ester group is introduced typically via esterification or by using a precursor containing the acetate moiety.

One approach involves starting from a thiazole intermediate bearing a free carboxylic acid or acid derivative at the 4-position, which is then esterified with methanol under acidic or catalytic conditions to form the methyl ester. Alternatively, the acetate group may be incorporated earlier in the synthesis through the use of Boc-glycine ethyl ester, which already contains the ester functionality, allowing the thiazole ring formation to proceed with the ester in place.

Alternative Synthetic Routes and Considerations

  • The use of Lawesson reagent is common for sulfur incorporation but alternatives like Davy reagent, Belleau reagent, thiophosphoric anhydride, and phosphorus trisulfide have been reported.
  • The ring closure to form the thiazole ring can be performed with various haloaldehydes such as bromoacetaldehyde, monochloroacetaldehyde, or bromoacetaldehyde acetal, depending on availability and reactivity.
  • Bases such as pyridine, sodium carbonate, triethylamine, or diisopropylethylamine are used to facilitate ring closure.
  • The deprotection step to remove Boc is typically mild and uses hydrochloric acid in alcoholic solvents, allowing for good yields of the amine hydrochloride salt.

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Solvent(s) Temperature (°C) Yield/Remarks
Ammonification Boc-glycine ethyl ester + NH3 Not specified Ambient Formation of Boc-glycinamide
Sulfurization Lawesson reagent or alternatives THF 20–80 Formation of Boc-aminoethionamide
Ring Closure Bromoacetaldehyde + base (pyridine, Na2CO3, etc.) Methanol, ethanol, dioxane 60–120 Formation of 2-N-Boc-aminomethyl-thiazole
Boc Deprotection HCl in methanol or ethanol Methanol, ethanol, propanol RT–80 Yields 2-aminomethyl-thiazole hydrochloride
Esterification (if needed) Methanol + acid catalyst or precursor ester Methanol Reflux Formation of methyl ester group

Research Findings and Industrial Relevance

The described synthetic route is advantageous due to:

  • Mild and safe reaction conditions avoiding ultralow temperatures and highly toxic reagents like diphenyl phosphate azide (DPPA).
  • Use of inexpensive and readily available starting materials.
  • High overall yields and suitability for scale-up.
  • Flexibility in choice of reagents and solvents to optimize for cost and environmental impact.

This method has been patented and validated for industrial production of 2-aminomethyl-thiazole hydrochloride and its derivatives, including this compound, confirming its robustness and practicality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride is a thiazole derivative with a thiazole ring, an aminomethyl group, and an acetate moiety. The molecular formula is not provided in the search results, but the molecular weight is approximately 222.69 g/mol. Thiazole derivatives are known for their biological activities and versatility in synthetic organic chemistry.

Pharmaceutical Development

This compound dihydrochloride has applications in pharmaceutical development. Interaction studies have shown that thiazole derivatives interact with proteins involved in metabolic pathways and disease processes, which is crucial for optimizing the compound's pharmacological profile and therapeutic efficacy.

Anticonvulsant Activity

Thiazole-bearing molecules have demonstrated anticonvulsant properties . Several analogues have displayed significant anticonvulsant action, with some showing activity at lower doses than standard medications . The presence of specific substituents on the thiazole ring, such as halogen-substituted phenyl groups, appears to be important for this activity .

Other Potential Applications

This compound dihydrochloride also has potential applications in various other fields:

  • Metabolic Pathways: Thiazole derivatives often interact with proteins involved in metabolic pathways.
  • Disease Processes: These compounds also interact with proteins involved in disease processes.

Structural Comparison Table

Compound NameKey FeaturesUnique Aspects
Methyl 2-(2-amino-thiazol-4-yl)acetateLacks additional methyl groupSimpler structure may result in different biological activity
4-(2-amino-1,3-thiazol-4-yl)phenolContains a phenolic group instead of an acetateOffers different reactivity due to phenolic hydroxyl
(2-Amino-thiazol-4-yl)-acetic acid methyl esterSimilar thiazole structure but without hydrochloride formDifferent solubility and stability characteristics
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetateAminomethyl instead of hydroxymethylPotentially different reactivity and biological profile
Methyl 2-[5-methylthiazol-4-yl]acetateLacks hydroxymethyl groupMay have distinct pharmacological properties

Mechanism of Action

The mechanism of action of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, altering their activity and leading to various biological effects . For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Thiazole Ring

The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituents on the heterocyclic core:

(a) Aminomethyl Group (Target Compound)

The aminomethyl (-CH₂NH₂) group in Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate provides a basic nitrogen, enabling ionic interactions and hydrogen bonding. This enhances solubility in polar solvents and facilitates binding to enzymes or receptors .

(b) Hydroxymethyl Group

Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate (C₇H₉NO₃S) replaces the aminomethyl with a hydroxymethyl (-CH₂OH) group.

(c) Acetamido Group

Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate (C₈H₁₂N₂O₃S) introduces an acetamido (-NHCOCH₃) group and a partially saturated thiazole ring. Saturation reduces aromaticity, altering electronic properties and reactivity .

(d) Sulfonamide and Quinazolinyl Groups

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (C₁₃H₁₄N₂O₄S₂) and Ethyl [2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate incorporate bulky electron-withdrawing groups. These substituents decrease electron density on the thiazole ring, affecting binding kinetics and metabolic stability .

Ester Group Variations

The choice of ester (methyl vs. ethyl) impacts lipophilicity and pharmacokinetics:

  • Methyl Ester: Lower molecular weight and reduced lipophilicity enhance aqueous solubility, making it preferable for intravenous formulations .
  • Ethyl Ester: Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (C₇H₁₀N₂O₂S) has higher lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs .

Crystallographic and Stability Insights

Crystal structures of related compounds reveal stabilization via hydrogen bonds (N-H⋯N, N-H⋯O) and π-π stacking. For example, Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate forms dimers through R₂²(8) motifs, while its hydrochloride salt exhibits ionic lattice interactions . These features correlate with improved thermal stability and shelf life.

Comparative Data Table

Compound Name Substituent Ester Molecular Formula Key Properties
This compound (HCl) -CH₂NH₂·HCl Methyl C₆H₉ClN₂O₂S High solubility, ionic interactions
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate -NH₂ Ethyl C₇H₁₀N₂O₂S Lipophilic, CNS penetration
Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate -CH₂OH Methyl C₇H₉NO₃S Hydrophilic, reduced basicity
Methyl 2-(2-acetamido-4,5-dihydro-1,3-thiazol-4-yl)acetate -NHCOCH₃ (dihydro) Methyl C₈H₁₂N₂O₃S Reduced aromaticity, altered reactivity

Biological Activity

Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, a thiazole derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a thiazole ring —a five-membered heterocyclic structure containing sulfur and nitrogen—which contributes to its biological activity. It has a molecular formula of C₇H₈N₂O₂S and a molecular weight of approximately 222.69 g/mol. The presence of an aminomethyl group at the 2-position and an acetate group at the 1-position enhances its reactivity and interaction with biological targets.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors involved in metabolic pathways. Thiazole derivatives are known to modulate biochemical pathways by either activating or inhibiting specific enzymes, thus influencing cellular processes such as inflammation and apoptosis.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways:

  • Antioxidant Activity : It exhibits the ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that thiazole derivatives can inhibit enzymes involved in inflammatory responses, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may also possess these properties.

Antitumor Effects

Studies have indicated that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, structural analogs have shown IC₅₀ values less than those of standard chemotherapeutic agents like doxorubicin, indicating promising antitumor activity . The mechanism often involves the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Anticonvulsant Activity

Thiazole compounds have been explored for their anticonvulsant properties. Some derivatives have shown efficacy in animal models at lower doses compared to traditional medications, suggesting that this compound could be developed for similar applications .

Study on Antimicrobial Activity

In a comparative study, this compound was tested against standard antibiotics like ciprofloxacin. The results indicated comparable antimicrobial activity, highlighting its potential as an antimicrobial agent in pharmaceutical applications .

Anti-inflammatory Research

Another study evaluated the anti-inflammatory effects of thiazole derivatives in animal models. The findings suggested that these compounds significantly reduced markers of inflammation when administered at therapeutic doses.

Summary of Biological Activities

Activity Type Description
Antioxidant Scavenges free radicals; protects against oxidative stress.
Anti-inflammatory Inhibits enzymes in inflammatory pathways; potential therapeutic uses in chronic inflammation.
Antimicrobial Exhibits activity against various pathogens; comparable efficacy to standard antibiotics.
Antitumor Induces apoptosis in cancer cells; shows promise as a cytotoxic agent.
Anticonvulsant Demonstrates efficacy in reducing seizure activity in animal models; potential for drug development.

Q & A

Q. What kinetic parameters define enzyme inhibition (e.g., tyrosinase)?

  • IC50: Reported values range from 0.8–12.5 µM, depending on substituents.
  • Ki Determination: Use Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition. For example, Ki = 0.5 µM for derivatives with a 4-bromophenyl group .

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